7-Amino-1,2,3,4-tetrahydroquinoline

Overview

Description

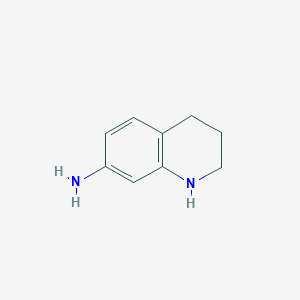

7-Amino-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C9H12N2. It is a derivative of tetrahydroquinoline, featuring an amino group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 7-Amino-1,2,3,4-tetrahydroquinoline involves the reduction of 7-nitro-1,2,3,4-tetrahydroquinoline. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the cyclization of N-(2-aminophenyl)acetamide under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

7-Amino-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a tungstate ion.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Alkyl halides for alkylation reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: this compound.

Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Amino-THQ and its derivatives have been investigated for their biological activities, particularly in the development of new pharmaceuticals. The structure of 7-amino-THQ allows for interactions with various biological targets, making it an attractive candidate for drug discovery.

Potential Biological Activities:

- Antiplatelet Activity: Research has shown that derivatives of 7-amino-THQ can act as fibrinogen receptor antagonists, inhibiting platelet aggregation. This property suggests potential applications in treating cardiovascular diseases by preventing thrombosis .

- Neuroprotective Effects: Compounds derived from tetrahydroquinolines have been studied for their neuroprotective properties against neurodegenerative disorders. The structural motifs present in these compounds are linked to their ability to modulate neurotransmitter systems .

Case Studies:

- A study synthesized novel fibrinogen receptor antagonists containing fragments of 7-amino-THQ and demonstrated their effectiveness in blocking platelet aggregation in vitro .

- Another review highlighted the structural-activity relationship (SAR) of tetrahydroquinoline analogs, emphasizing their potential against various infective pathogens and neurodegenerative disorders .

Dyeing Processes

7-Amino-THQ has also found applications in the dyeing industry, particularly for keratin fibers such as human hair. Its cationic nature allows it to bond effectively with negatively charged surfaces of keratin.

Dyeing Applications:

- Cationic Dyes: The compound is utilized in formulations for dyeing hair due to its ability to produce vibrant colors while maintaining stability. The synthesis of cationic 7-amino-THQ derivatives has led to the development of effective hair dyes that cover gray hair and resist fading .

- Oxidative Coupling: The compound can undergo oxidative condensation reactions with other colorless or weakly colored compounds to form colored products, enhancing its utility as a dye .

Synthetic Methodologies

The synthesis of 7-amino-THQ is of significant interest due to its implications in creating a variety of derivatives with enhanced properties.

Synthetic Routes:

- Several synthetic strategies have been developed for the preparation of 7-amino-THQ, including cyclization reactions starting from suitable precursors. These methods allow for the introduction of various functional groups that can modify biological activity or dyeing properties .

Table: Summary of Synthetic Methods

| Method | Description | Yield |

|---|---|---|

| Domino Reactions | Sequential reactions leading to tetrahydroquinoline formation | 85%-97% |

| Acid-Catalyzed Cyclization | Utilizes acid catalysts for ring closure | High |

| Metal-Promoted Processes | Employs metal catalysts for enhanced reactivity | Variable |

Mechanism of Action

The mechanism of action of 7-Amino-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroquinoline: Lacks the amino group at the 7th position.

7-Hydroxy-1,2,3,4-tetrahydroquinoline: Features a hydroxyl group instead of an amino group.

7-Nitro-1,2,3,4-tetrahydroquinoline: Contains a nitro group at the 7th position.

Uniqueness

7-Amino-1,2,3,4-tetrahydroquinoline is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry .

Biological Activity

7-Amino-1,2,3,4-tetrahydroquinoline (7-Amino-THQ) is a heterocyclic compound recognized for its diverse biological activities. This compound, with the molecular formula , features an amino group at the 7th position of the tetrahydroquinoline structure. Its unique chemical properties make it a subject of interest in pharmacological research, particularly for its potential antimicrobial and anticancer effects.

7-Amino-THQ and its derivatives have been shown to exhibit various biological activities, including:

- Antimicrobial Activity : Several studies indicate that 7-Amino-THQ demonstrates significant activity against a range of bacterial strains. Its mechanism often involves enzyme inhibition, which disrupts bacterial growth and replication.

- Anticancer Properties : Research has highlighted the potential of 7-Amino-THQ in cancer treatment. It has been found to possess antiproliferative effects on various cancer cell lines, indicating its role as a potential chemotherapeutic agent .

The biological effects of 7-Amino-THQ can be attributed to its interaction with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, including those responsible for nucleic acid biosynthesis. This inhibition can lead to a reduction in cell proliferation in both microbial and cancerous cells.

- Gene Expression Modulation : Some studies suggest that 7-Amino-THQ can influence gene expression patterns, thereby affecting cellular processes related to growth and apoptosis.

Research Findings and Case Studies

Recent investigations into the biological activity of 7-Amino-THQ have yielded promising results:

- Antimicrobial Studies : A study demonstrated that 7-Amino-THQ exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective concentration ranges for inhibiting bacterial growth.

- Cancer Cell Line Testing : In vitro studies conducted on various cancer cell lines revealed that 7-Amino-THQ inhibited cell proliferation significantly. The compound was particularly effective against breast cancer and leukemia cell lines, showcasing its potential as an anticancer agent .

- Comparative Analysis with Similar Compounds : Comparative studies with other tetrahydroquinoline derivatives highlighted the unique efficacy of 7-Amino-THQ in terms of both antimicrobial and anticancer activities. For instance, while other derivatives lacked significant biological activity, 7-Amino-THQ consistently demonstrated robust effects across multiple assays .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What catalytic systems are effective for synthesizing 7-A-THQ derivatives, and how do their efficiencies compare?

The synthesis of 7-A-THQ derivatives can be optimized using:

- Acidic ionic liquids (e.g., [NMPH]H₂PO₄), which offer high catalytic activity, recyclability (5+ cycles), and avoid toxic metal catalysts .

- Palladium complexes for enantioselective cyclization, achieving high diastereo- and enantioselectivity (e.g., 3,4-cis derivatives via Pd-catalyzed annulation) .

- Iron single-atom catalysts (Fe-ISAS/CN), which enable 100% conversion and selectivity in dehydrogenation reactions .

Data Table 1: Catalyst Performance Comparison

| Catalyst Type | Conversion (%) | Selectivity (%) | Reusability |

|---|---|---|---|

| Acidic Ionic Liquid | 95 | 98 | 5 cycles |

| Pd Complex | 89 | 95 | Not tested |

| Fe-ISAS/CN | 100 | 100 | 5 cycles |

Q. What spectroscopic methods are recommended for structural confirmation of 7-A-THQ derivatives?

Key techniques include:

- ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing cis/trans isomers) .

- IR Spectroscopy for identifying functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹) .

- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns .

For bifunctional derivatives, 2D NMR (e.g., COSY, NOESY) is critical to resolve complex coupling and spatial interactions .

Q. What are common challenges in isolating 7-A-THQ derivatives, and how can they be addressed?

- Isomer Separation : Traditional methods (e.g., column chromatography) struggle with cis/trans mixtures. Use chiral HPLC or enantioselective catalysts (e.g., Cu-catalyzed desymmetrization) to isolate pure enantiomers .

- Byproduct Formation : Optimize reaction time and temperature (e.g., 1-hexanol at reflux for 7 hours reduces side products) .

Advanced Research Questions

Q. How can stereoselectivity be controlled in 7-A-THQ synthesis?

- Asymmetric Catalysis : Copper-catalyzed intramolecular aryl C–N coupling achieves enantioselectivity (up to 90% ee) via desymmetrization of malonamides .

- Chiral Auxiliaries : Use ferrocenyl prochiral ketones in aza-Michael additions to induce stereogenic centers (e.g., 4-ferrocenyl-THQ derivatives) .

Methodological Note: Enantioselectivity is solvent-dependent; polar solvents (e.g., o-dichlorobenzene) enhance cyclization efficiency .

Q. What strategies enable the synthesis of bifunctional 7-A-THQ derivatives?

- Intramolecular Cyclization : React N,N'-di(3-chloro-2-hydroxypropyl) precursors with epichlorohydrin to form fused tetrahydroquinoline rings (45% yield via o-dichlorobenzene solvent) .

- Post-Functionalization : Acetylate hydroxyl groups (e.g., with acetic anhydride) to introduce bioactivity-enhancing moieties .

Q. How can 7-A-THQ derivatives be tailored for specific biological targets (e.g., anticonvulsants)?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., 7-benzylamino or 7-alkoxy substituents) to enhance anticonvulsant activity .

- In Vivo Models : Test derivatives in rodent seizure models (e.g., maximal electroshock) to correlate substituent size/location with efficacy .

Q. What green chemistry approaches improve 7-A-THQ synthesis scalability?

- Continuous Flow Reactors : Enable nitro reduction and cyclocondensation in a single flow process, reducing purification steps and waste .

- Solvent-Free Conditions : Use ionic liquids as both catalysts and solvents to minimize environmental impact .

Q. How do computational methods aid in designing novel 7-A-THQ derivatives?

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPBYCTYIMFIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570208 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153856-89-4 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.